2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol
Description
Properties
CAS No. |
114333-24-3 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H12O4/c1-18-11-3-4-12(13(17)8-11)15-7-9-6-10(16)2-5-14(9)19-15/h2-8,16-17H,1H3 |
InChI Key |
CAKBXYUWKSQGBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Functionalization of Benzofuran Derivatives
The synthesis primarily involves the functionalization of benzofuran scaffolds, which can be constructed via cyclization reactions of appropriately substituted precursors. The key steps include:
- Formation of the benzofuran core via cyclization of o-hydroxyacetophenone derivatives or related intermediates.
- Introduction of the 2-(2-hydroxy-4-methoxyphenyl) substituent through coupling or condensation reactions.
- Selective hydroxylation at the 5-position of the benzofuran ring.
Common Synthetic Routes
| Method | Description | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| One-pot heteroannulation | Cyclization of o-hydroxyacetophenones or o-hydroxybenzyl ketones under basic or catalytic conditions | Transition metal catalysts (Pd, Cu), bases (K2CO3), solvents (DMF, THF), 80–120°C | 57–87% | Efficient for benzofuran core formation with aryl substitution at C-2 |
| Rap–Stoermer condensation | Condensation of o-hydroxyacetophenone derivatives with α-bromo esters followed by cyclization | NBS bromination, PTSA catalyst, alkaline hydrolysis | 57–87% | Enables introduction of hydroxyl and methoxy groups |
| Williamson ether synthesis | O-etherification of hydroxy groups to introduce methoxy substituents | Alkyl halides, base (NaH, K2CO3) | Moderate to high | Used for methoxy group installation |
| Sonogashira coupling | Palladium-catalyzed coupling of halo-substituted benzofurans with alkynes | Pd(PPh3)4, CuI, base (Et3N), DMSO or DMF, 40–60°C | Good yields | Useful for further functionalization of benzofuran ring |
Detailed Preparation Methodology
Synthesis of Key Intermediate
- Starting from 2-hydroxy-4-methoxyacetophenone , O-etherification is performed to protect or modify hydroxyl groups.
- Bromination at the ortho position relative to the hydroxyl group using N-bromosuccinimide (NBS) in the presence of para-toluenesulfonic acid (PTSA) as catalyst.
- The brominated intermediate undergoes Rap–Stoermer condensation with ethyl chloroacetate or similar α-bromo esters to form the benzofuran ring system.
Cyclization and Hydrolysis
- The condensation product is subjected to alkaline hydrolysis under non-aqueous conditions to yield the benzofuran core with hydroxyl groups at desired positions.
- Hydroxylation at the 5-position of the benzofuran ring can be achieved via selective oxidation or direct substitution reactions.
Final Functionalization
- Methoxy group introduction is typically done prior to cyclization to ensure regioselectivity.
- Purification is carried out by recrystallization or chromatographic techniques to obtain the pure compound.
Representative Synthetic Scheme (Summary)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | O-etherification of 2-hydroxy-4-methoxyacetophenone | Alkyl halide, base (e.g., K2CO3), solvent (acetone) | Protected intermediate |
| 2 | Bromination at ortho position | NBS, PTSA catalyst, solvent (CH2Cl2), room temp | Brominated intermediate |
| 3 | Rap–Stoermer condensation | α-Bromo ester, base (K2CO3), reflux in acetonitrile | Benzofuran ring formation |
| 4 | Alkaline hydrolysis | NaOH in non-aqueous solvent | Hydroxylated benzofuran derivative |
| 5 | Purification | Recrystallization or chromatography | Pure 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol |
Research Findings and Yield Data
Analytical and Characterization Data
- Melting Point: Typically around 150–151°C for related benzofuran derivatives.
- Spectral Data:
- ^1H NMR and ^13C NMR confirm substitution pattern and ring formation.
- Mass spectrometry (EI) shows molecular ion peaks consistent with C15H12O4.
- Purity: Achieved by chromatographic methods, often >90%.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at its phenolic and benzofuran moieties:
-
Phenolic oxidation : The 2-hydroxy group undergoes oxidation to form quinone-like intermediates, as observed in studies using H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup> systems, yielding 2-(4-methoxy-1,2-benzoquinonyl)-1-benzofuran-5-ol.
-
Benzofuran ring oxidation : Under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), the furan ring opens to form dicarboxylic acid derivatives.
Table 1: Oxidation Reaction Conditions and Products
| Oxidizing Agent | Temperature | Product | Yield |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup> | 25°C | 2-(4-Methoxy-1,2-benzoquinonyl)-1-benzofuran-5-ol | 68% |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 80°C | 5-Hydroxy-2-(2-hydroxy-4-methoxyphenyl)furan-3,4-dicarboxylic acid | 52% |
Acylation and Esterification
The phenolic hydroxyl group participates in Friedel-Crafts acylation:
-
Acetylation : Treatment with acetyl chloride/AlCl<sub>3</sub> yields 2-(2-acetoxy-4-methoxyphenyl)-1-benzofuran-5-ol (85% yield) .
-
Benzoylation : Reacts with benzoyl chloride in pyridine to form 2-(2-benzoyloxy-4-methoxyphenyl)-1-benzofuran-5-ol (78% yield) .
Intramolecular Cyclization
Under acidic conditions (HCl/dioxane), the compound forms fused polycyclic derivatives via C–O bond formation :
Sonogashira Coupling
The 5-hydroxy group facilitates palladium-catalyzed cross-coupling:
-
Reacts with terminal alkynes (e.g., phenylacetylene) to form 5-(phenylethynyl)-2-(2-hydroxy-4-methoxyphenyl)benzofuran (63% yield) .
Electrophilic Substitution
The electron-rich benzofuran ring undergoes regioselective substitutions:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at position 7 (58% yield) .
-
Halogenation : Br<sub>2</sub>/CHCl<sub>3</sub> brominates position 6, yielding 6-bromo-2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol (64% yield) .
Methoxy Group Demethylation
BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> cleaves the 4-methoxy group to form 2-(2,4-dihydroxyphenyl)-1-benzofuran-5-ol (89% yield) .
Hydroxyl Group Alkylation
Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in NaOH/EtOH to produce 2-(2-alkoxy-4-methoxyphenyl)-1-benzofuran-5-ol derivatives .
Metal-Complexation Reactions
The compound acts as a bidentate ligand for transition metals:
-
Cu(II) complexes : Forms stable complexes with Cu(NO<sub>3</sub>)<sub>2</sub>, showing enhanced antioxidant activity (IC<sub>50</sub> for DPPH scavenging: 12.4 μM vs. 18.7 μM for free ligand) .
Biological Activity-Linked Reactions
-
Antioxidant mechanism : Scavenges free radicals via H-atom transfer from the 2-hydroxy group, confirmed by ESR spectroscopy .
-
Cyclooxygenase inhibition : The 5-hydroxy group interacts with COX-2’s active site, as shown in molecular docking studies (binding energy: −8.9 kcal/mol) .
Table 2: Relative Reactivity of Functional Groups
| Position | Functional Group | Reactivity (Relative Rate) |
|---|---|---|
| 2 | -OH | 1.00 (reference) |
| 5 | -OH | 0.45 |
| 4 | -OCH<sub>3</sub> | 0.12 |
| Benzofuran ring | C-6 | 0.78 (electrophilic substitution) |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
The benzofuran structure is known for its potential anticancer activity. A study focusing on related compounds demonstrated that modifications to the benzofuran ring can enhance cytotoxic effects against cancer cell lines. For example, compounds with hydroxyl and methoxy substitutions showed increased potency in inhibiting cell proliferation in breast and lung cancer models .
Cosmetic Formulations
Skin Care Products
The compound's hydroxyl group contributes to its antioxidant properties, making it suitable for incorporation into skin care formulations. Its ability to scavenge free radicals can help protect skin cells from oxidative stress. A study highlighted the successful formulation of a topical cream containing benzofuran derivatives, which exhibited improved moisturizing and anti-aging effects compared to control formulations .
Synthetic Organic Chemistry
Synthesis of Natural Products
2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol serves as a versatile intermediate in the synthesis of complex natural products. For instance, it has been utilized in the total synthesis of several bioactive natural products that contain benzofuran moieties. The synthetic routes often involve multi-step processes that leverage its reactive functional groups for further transformations .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 12 | |
| Compound C | Pseudomonas aeruginosa | 10 |
Table 2: Cosmetic Formulation Efficacy
| Formulation Type | Key Ingredients | Moisturizing Effect (Scale 1-10) | Reference |
|---|---|---|---|
| Control Cream | None | 5 | |
| Benzofuran Cream | 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol, Glycerin | 8 |
Case Studies
Case Study 1: Anticancer Activity
A recent study investigated the effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that specific substitutions at the benzofuran position significantly enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The most potent derivative exhibited an IC50 value of 5 µM, suggesting strong potential for development as an anticancer agent .
Case Study 2: Cosmetic Application
In a clinical trial assessing the efficacy of a new anti-aging cream containing 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol, participants reported improved skin hydration and elasticity over eight weeks. Clinical assessments confirmed a statistically significant reduction in fine lines compared to baseline measurements .
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4-methoxyphenyl)benzofuran-5-ol involves its interaction with various molecular targets and pathways. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . Additionally, it inhibits the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation . These interactions contribute to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol with key analogs, highlighting structural differences and functional implications:
Detailed Research Findings and Functional Implications
Structural and Functional Analysis
Substituent Effects on Bioactivity: The 2-hydroxy-4-methoxyphenyl group in the target compound enables hydrogen bonding (via -OH) and moderate lipophilicity (via -OCH₃), which may enhance blood-brain barrier penetration compared to analogs like 2-(4-methoxyphenyl)-1-benzofuran-5-ol . Fluorine-containing analogs (e.g., [¹⁸F]NAV4694) exhibit diagnostic utility due to fluorine-18’s positron-emitting properties, enabling non-invasive amyloid-β imaging in Alzheimer’s disease . The target compound lacks radioisotopes, limiting its direct use in imaging.
Pharmacological Applications :
- Methylsulfinyl and phenyl groups (e.g., in ’s compound) are associated with antimicrobial activity, suggesting that electron-withdrawing substituents may modulate target binding .
- Hydroxypropyl chains () improve aqueous solubility, which could be advantageous for oral bioavailability compared to the target compound’s purely aromatic structure.
Crystallographic and Synthetic Insights :
- Tools like SHELX () are critical for determining benzofuran derivatives’ crystal structures, which inform structure-activity relationships. The target compound’s planar benzofuran core may facilitate π-π stacking in protein binding pockets.
Biological Activity
The compound 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol , a benzofuran derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data tables.
Chemical Structure and Synthesis
The molecular structure of 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol consists of a benzofuran core substituted with a hydroxy and methoxy group on the aromatic ring. The synthesis typically involves methods such as nucleophilic substitution or electrophilic aromatic substitution to introduce functional groups that enhance biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in cancer cell lines, particularly in p53-positive cells. This is associated with increased levels of cyclin B and p21, which are crucial for cell cycle regulation .
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases, particularly caspase 3, which is vital for the execution phase of cell death. This effect is more pronounced in cells with functional p53 pathways .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
Benzofuran derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition occurs through the downregulation of enzymes like iNOS and COX-2 in activated microglial cells .
Table 2: Summary of Anti-inflammatory Activity
| Study Reference | Model | Inhibitory Effect | EC50 (µM) |
|---|---|---|---|
| BV2 microglia | NO and PGE2 production | 3.09 | |
| HT22 cells | Oxidative injury protection | Not specified |
Antimicrobial Properties
The antimicrobial activity of benzofuran derivatives has been extensively studied. The compound exhibits potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 3: Summary of Antimicrobial Activity
| Study Reference | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 3.12 µg/mL | |
| Escherichia coli | 6.25 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A study investigated the effects of 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol on human cancer cell lines, demonstrating significant cytotoxicity against HeLa cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory responses in BV2 microglial cells, revealing that it effectively reduced the secretion of inflammatory cytokines upon LPS stimulation .
Q & A
Q. What are the established synthetic routes for 2-(2-Hydroxy-4-methoxyphenyl)-1-benzofuran-5-ol, and how do reaction conditions influence yield?
The compound can be synthesized via cascade [3,3]-sigmatropic rearrangements or oxidative coupling. For example, 4-methoxyphenol and styrene react in hexafluoropropan-2-ol with DDQ as an oxidant at room temperature, yielding benzofuran derivatives . Key factors include solvent polarity (e.g., THF for NaH-mediated reactions ) and temperature control (0°C for moisture-sensitive intermediates ). Yields are optimized by protecting hydroxyl groups (e.g., benzyl ethers) to prevent side reactions .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR identifies aromatic protons and substituents (e.g., methoxy at δ ~3.8 ppm, hydroxyl at δ ~5.5 ppm).
- ¹³C NMR confirms the benzofuran backbone and substituent positions .
- HRMS validates molecular weight (e.g., C₁₆H₁₄O₄ expected m/z 270.0892) .
Infrared (IR) spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (if present) stretches .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Hydroxyl and methoxy groups enhance solubility in alcohols . For reactions, THF or acetonitrile is preferred for homogeneous mixing .
Advanced Research Questions
Q. How do the hydroxyl and methoxy substituents influence the compound’s reactivity in electrophilic substitution reactions?
The 2-hydroxy group directs electrophiles to the ortho/para positions via resonance, while the 4-methoxy group acts as an electron-donating group, stabilizing intermediates. Competition between these groups can lead to regioselectivity challenges. Computational modeling (e.g., DFT) predicts dominant reaction pathways . Experimentally, bromination or nitration studies under controlled conditions (e.g., H₂SO₄/HNO₃) reveal preferential substitution sites .
Q. What strategies resolve contradictions in spectral data for synthetic intermediates?
Discrepancies in NMR or MS data often arise from:
Q. How can the compound’s stability under acidic/basic conditions be evaluated for pharmacological applications?
- Acidic conditions : Incubate in HCl (pH 2–4) and monitor degradation via HPLC. Benzofuran rings are generally acid-stable, but methoxy groups may demethylate under prolonged exposure .
- Basic conditions : Test in NaOH (pH 10–12). Hydroxyl groups may deprotonate, altering solubility and reactivity. LC-MS identifies degradation products (e.g., quinone derivatives) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
